2-amino-4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of functional groups such as amino, methoxy, and fluorobenzyl oxy groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxybenzaldehyde derivative.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Attachment of the Fluorobenzyl Oxy Group: This step involves the reaction of the chromene derivative with 3-fluorobenzyl alcohol under suitable conditions to form the ether linkage.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of corresponding oxides and imines.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of oxides and imines.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
The compound’s structural features suggest potential therapeutic applications. It could be investigated for its efficacy in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, polymers, and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-amino-4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-{4-[(3-bromobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-amino-4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile stands out due to the presence of the fluorobenzyl group. Fluorine atoms can significantly influence the compound’s chemical properties, such as increasing its lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C24H21FN2O4 |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-amino-4-[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C24H21FN2O4/c1-29-21-11-15(8-9-19(21)30-13-14-4-2-5-16(25)10-14)22-17(12-26)24(27)31-20-7-3-6-18(28)23(20)22/h2,4-5,8-11,22H,3,6-7,13,27H2,1H3 |
InChI Key |
LMPPWHWXSMXOKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OCC4=CC(=CC=C4)F |
Origin of Product |
United States |
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